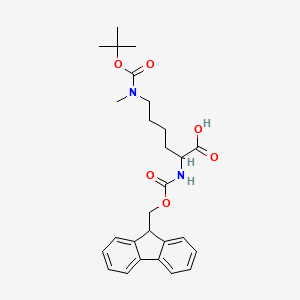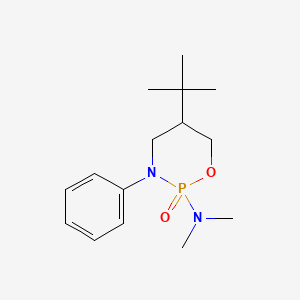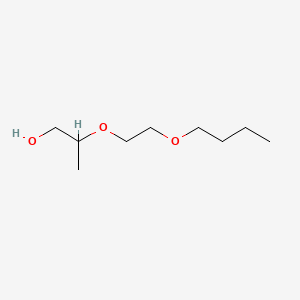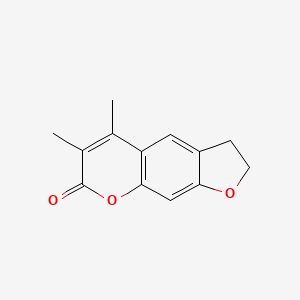
Normesoridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Normesoridazine is a phenothiazine derivative, primarily known as a metabolite of mesoridazine, which itself is a metabolite of thioridazine. These compounds belong to the class of typical antipsychotics and are used in the treatment of schizophrenia and other psychotic disorders. This compound has a molecular formula of C20H24N2OS2 and a molecular weight of 372.55 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of normesoridazine typically involves the oxidation of mesoridazine. Mesoridazine can be synthesized by the alkylation of 2-methylthiophenothiazine with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a base such as sodium amide . The oxidation of mesoridazine to this compound can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Normesoridazine undergoes several types of chemical reactions, including:
Oxidation: Conversion of mesoridazine to this compound.
Reduction: Reduction of this compound back to mesoridazine.
Substitution: Reactions involving the substitution of functional groups on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: this compound.
Reduction: Mesoridazine.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Normesoridazine has several applications in scientific research:
Chemistry: Used as a reference compound in the study of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Studied for its antipsychotic effects and potential use in treating other neurological disorders.
Wirkmechanismus
Normesoridazine, like other phenothiazine derivatives, exerts its effects by blocking dopamine receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. By inhibiting dopamine receptors, this compound helps in alleviating symptoms of psychosis and schizophrenia .
Vergleich Mit ähnlichen Verbindungen
Mesoridazine: The parent compound of normesoridazine, used as an antipsychotic.
Thioridazine: The precursor to mesoridazine, also used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Uniqueness: this compound is unique in its specific metabolic pathway and its distinct pharmacological profile. While mesoridazine and thioridazine are more commonly used in clinical settings, this compound’s role as a metabolite provides insights into the metabolic processes and potential side effects of these drugs .
Eigenschaften
CAS-Nummer |
14471-95-5 |
|---|---|
Molekularformel |
C20H24N2OS2 |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
2-methylsulfinyl-10-(2-piperidin-2-ylethyl)phenothiazine |
InChI |
InChI=1S/C20H24N2OS2/c1-25(23)16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 |
InChI-Schlüssel |
XHGAFCLGLKLJKP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



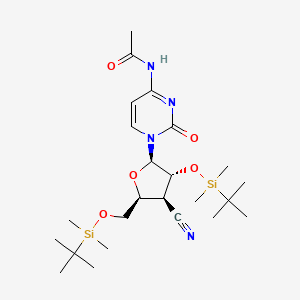
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)


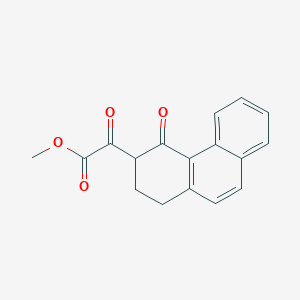
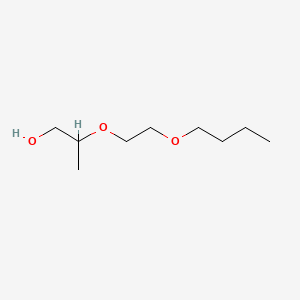
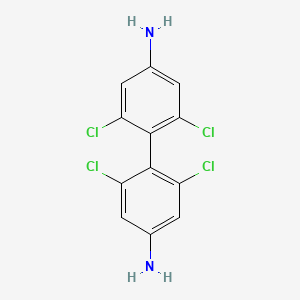
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
